molecular formula C6H12N2 B1295216 3-(Isopropylamino)propanenitrile CAS No. 692-98-8

3-(Isopropylamino)propanenitrile

Cat. No. B1295216
CAS RN: 692-98-8
M. Wt: 112.17 g/mol
InChI Key: XBAXAJAODIQLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isopropylamino)propanenitrile is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into its chemical behavior and properties. For instance, the reduction of nitriles to primary amines is a relevant reaction that could potentially be applied to 3-(Isopropylamino)propanenitrile . Additionally, the synthesis of related compounds, such as 3-aminoxy-1-amino[1,1'-3H2]propane, involves the catalytic tritiation of 3-aminoxypropionitrile hydrochloride, which suggests possible synthetic routes for related aminopropanenitriles . The structure of 1-isopropylamino-3-(isopropylimino)isoindole, derived from the reaction of phthalonitrile, indicates the potential reactivity of isopropylamino groups in cyclization reactions .

Synthesis Analysis

The synthesis of related amines from nitriles is well-documented. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, is capable of reducing a variety of aliphatic and aromatic nitriles to primary amines . This method could potentially be adapted for the synthesis of 3-(Isopropylamino)propanenitrile by selecting appropriate starting materials and reaction conditions. The synthesis of 3-aminoxy-1-amino[1,1'-3H2]propane also provides a three-step synthetic route that could offer insights into the synthesis of similar aminopropanenitriles .

Molecular Structure Analysis

While the molecular structure of 3-(Isopropylamino)propanenitrile is not directly provided, the structure of 1-isopropylamino-3-(isopropylimino)isoindole has been elucidated using X-ray diffraction . This information is valuable as it demonstrates the potential for isopropylamino groups to participate in the formation of more complex structures, which could be relevant when considering the reactivity and molecular interactions of 3-(Isopropylamino)propanenitrile.

Chemical Reactions Analysis

The chemical reactivity of nitriles and their conversion to amines is a significant area of study. The reduction of nitriles to primary amines using diisopropylaminoborane is a key reaction that could be relevant to the chemical reactions of 3-(Isopropylamino)propanenitrile . The presence of electron-withdrawing or electron-donating groups on the aromatic ring affects the rate and yield of these reductions, which could influence the design of synthetic routes for 3-(Isopropylamino)propanenitrile and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Isopropylamino)propanenitrile are not directly discussed in the provided papers. However, the reduction of nitriles to amines and the influence of substituents on reaction rates and yields can provide indirect information about the properties of such compounds . The ability to selectively reduce nitriles in the presence of other functional groups, such as esters, also suggests specific reactivity patterns that could be important for understanding the behavior of 3-(Isopropylamino)propanenitrile in various chemical environments.

Scientific Research Applications

Degradation Studies

The degradation of 3,3'-iminobis-propanenitrile was explored using the Fe(0)/GAC micro-electrolysis system, demonstrating the potential of this chemical in environmental applications. Factors such as influent pH value and the Fe(0)/GAC ratio were found to significantly affect the removal efficiency of pollutants, showcasing the relevance of 3-(Isopropylamino)propanenitrile in pollution treatment processes (Lai et al., 2013).

Spectroscopy and Theoretical Studies

A study involving Raman, infrared, SERS, and theoretical analysis of 3-(1-phenylpropan-2-ylamino)propanenitrile (fenproporex) demonstrated its utility in spectroscopic analysis. The study used density functional theory (DFT) to simulate the vibrational spectra of the molecule, providing insights into its potential applications in chemical analysis and material science (Fleming et al., 2011).

Polymer Science

The synthesis of biocompatible aliphatic-terpolymers, which incorporate derivatives of 3-(Isopropylamino)propanenitrile, has been explored. These polymers find applications in various fields such as Fe(III)-sensing, cell imaging, and as security ink, indicating the versatility of 3-(Isopropylamino)propanenitrile in the development of new materials (Mahapatra et al., 2020).

Chemical Synthesis and Derivatives

A research study focused on the reaction of 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivative with nitrogen nucleophiles to create bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. This demonstrates the compound's potential in organic synthesis, particularly in the creation of novel heterocyclic compounds (Dawood et al., 2004).

Electrochemical Applications

The electrochemical behavior of polymers derived from 3-(9H-Carbazol-9-yl)propanenitrile was studied, indicating its utility in electrochemical applications. This research highlights the potential of 3-(Isopropylamino)propanenitrile derivatives in developing advanced materials for electrochemical sensors and devices (Elamin et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, 3-Aminopropionitrile fumarate, indicates that it causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapours/spray of the compound and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(propan-2-ylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6(2)8-5-3-4-7/h6,8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAXAJAODIQLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219235
Record name Propanenitrile, 3-((1-methylethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isopropylamino)propanenitrile

CAS RN

692-98-8
Record name Propanenitrile, 3-((1-methylethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 692-98-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7771
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanenitrile, 3-((1-methylethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(propan-2-yl)amino]propanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Isopropylamino)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(Isopropylamino)propanenitrile
Reactant of Route 3
Reactant of Route 3
3-(Isopropylamino)propanenitrile
Reactant of Route 4
3-(Isopropylamino)propanenitrile
Reactant of Route 5
Reactant of Route 5
3-(Isopropylamino)propanenitrile
Reactant of Route 6
Reactant of Route 6
3-(Isopropylamino)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.